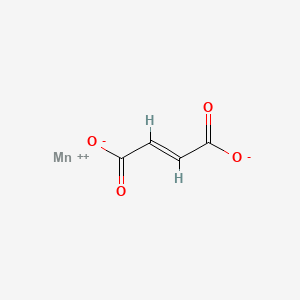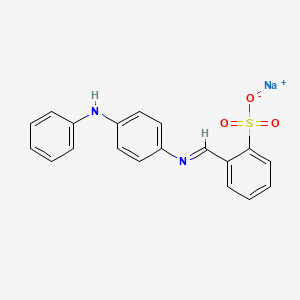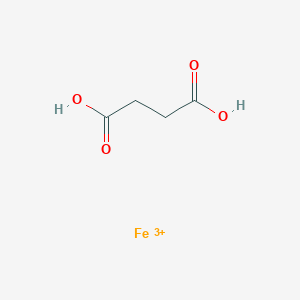
Iron hydroxide succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron hydroxide succinate is a compound that combines iron, hydroxide, and succinate ions. It is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. The compound is known for its role in iron supplementation and its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron hydroxide succinate can be synthesized through the reaction of iron(III) chloride with succinic acid, partially neutralized with sodium hydroxide. The reaction typically occurs at low temperatures (5-7°C) and a pH of around 3.5 . The resulting product is iron(III) succinate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the precise control of pH and temperature to ensure high yield and purity. The compound is then purified through filtration and washing steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Iron hydroxide succinate undergoes various chemical reactions, including:
Oxidation: Iron(II) hydroxide can be oxidized to iron(III) oxide under anaerobic conditions.
Reduction: The compound can be reduced under specific conditions to form different iron complexes.
Substitution: this compound can participate in substitution reactions with other ligands, forming new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ligands like amino acids or other carboxylic acids.
Major Products Formed:
Oxidation: Iron(III) oxide and water.
Reduction: Various iron complexes depending on the reducing agent.
Substitution: New iron-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Iron hydroxide succinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of iron hydroxide succinate involves its dissociation into iron and succinate ions. The iron ions are then transported to target cells, where they are incorporated into hemoglobin and other iron-containing proteins . This process is crucial for maintaining proper iron levels in the body and preventing iron deficiency anemia.
Vergleich Mit ähnlichen Verbindungen
Iron hydroxide succinate can be compared with other iron compounds such as:
Iron sucrose: Used in intravenous iron therapy with a similar mechanism of action.
Ferrous succinate: Another iron supplement used to treat iron deficiency anemia.
Iron(III)-based metal-organic frameworks (MOFs): Used in various applications, including catalysis and antimicrobial activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Eigenschaften
CAS-Nummer |
7459-88-3 |
|---|---|
Molekularformel |
C4H6FeO4+3 |
Molekulargewicht |
173.93 g/mol |
IUPAC-Name |
butanedioic acid;iron(3+) |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+3 |
InChI-Schlüssel |
PSHGXGDVYMMYNR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


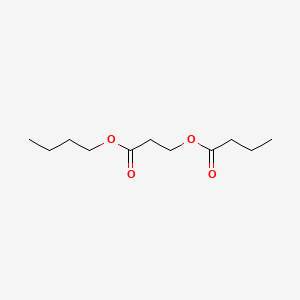
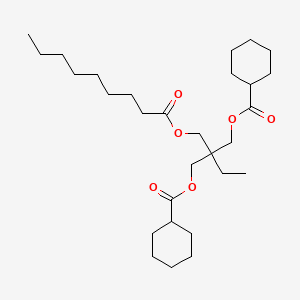
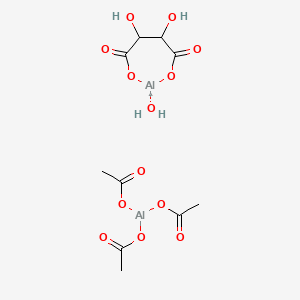
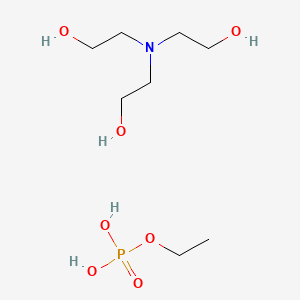
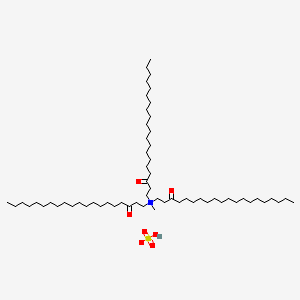


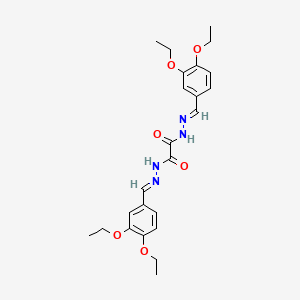
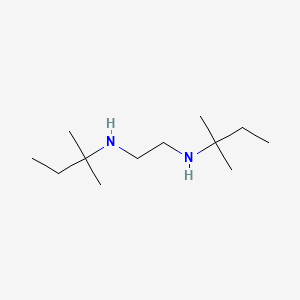
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
